molecular formula C12H7Cl2NO2 B12563871 4,4'-Dichloro-2-nitro-1,1'-biphenyl CAS No. 192942-45-3

4,4'-Dichloro-2-nitro-1,1'-biphenyl

Katalognummer: B12563871
CAS-Nummer: 192942-45-3
Molekulargewicht: 268.09 g/mol
InChI-Schlüssel: ZPBKMMUAPCABDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Dichloro-2-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H7Cl2NO2 It is a derivative of biphenyl, where two chlorine atoms are substituted at the 4 and 4’ positions, and a nitro group is substituted at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichloro-2-nitro-1,1’-biphenyl typically involves the nitration of 4,4’-dichlorobiphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dichloro-2-nitro-1,1’-biphenyl can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Dichloro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, under basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, ethanol as a solvent.

Major Products Formed

    Reduction: 4,4’-Dichloro-2-amino-1,1’-biphenyl.

    Substitution: 4,4’-Dihydroxy-2-nitro-1,1’-biphenyl.

Wissenschaftliche Forschungsanwendungen

4,4’-Dichloro-2-nitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4’-Dichloro-2-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Dichlorobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,4-Dichloro-1-nitrobenzene: Contains a single benzene ring with similar substituents but lacks the biphenyl structure.

    4,4’-Dimethoxy-2-nitro-1,1’-biphenyl: Contains methoxy groups instead of chlorine atoms, altering its chemical properties.

Uniqueness

4,4’-Dichloro-2-nitro-1,1’-biphenyl is unique due to the presence of both chlorine and nitro groups on the biphenyl structure

Eigenschaften

CAS-Nummer

192942-45-3

Molekularformel

C12H7Cl2NO2

Molekulargewicht

268.09 g/mol

IUPAC-Name

4-chloro-1-(4-chlorophenyl)-2-nitrobenzene

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H

InChI-Schlüssel

ZPBKMMUAPCABDS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.